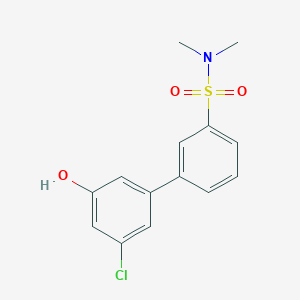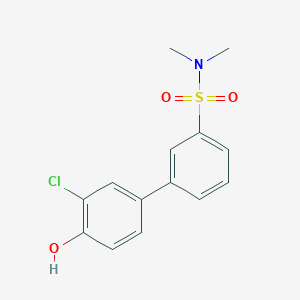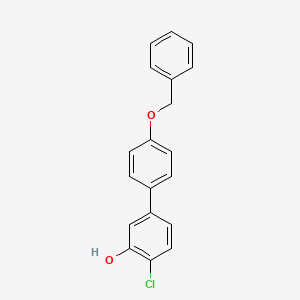
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is an organic compound that is widely used in chemical synthesis, scientific research, and laboratory experiments. It is used as a building block for a variety of organic compounds, including those with pharmaceutical and biological applications. This article will provide an overview of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is used as a building block for a variety of organic compounds, including those with pharmaceutical and biological applications. It is used in the synthesis of a number of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antifungal agents. It is also used in the synthesis of a number of peptides, which have a variety of applications in the fields of biochemistry, molecular biology, and immunology.
Mécanisme D'action
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is a building block for a number of organic compounds, and its mechanism of action is dependent on the specific compound it is used to synthesize. For example, when used to synthesize peptides, it forms peptide bonds, which allow the peptides to form secondary and tertiary structures. These structures are essential for the peptide’s function and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% are dependent on the specific compound it is used to synthesize. For example, when used to synthesize peptides, it can have a range of effects, such as modulating enzyme activity, binding to receptors, and activating signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% has a number of advantages for use in lab experiments. It is relatively inexpensive, easy to obtain, and easy to handle. It is also stable and has a low toxicity. However, it is not very soluble in water, so it may not be suitable for some experiments.
Orientations Futures
The future of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is bright, as it has a number of potential applications in the fields of pharmaceuticals, biochemistry, and molecular biology. Possible future directions include the development of new peptides and drugs, as well as the use of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% as a building block for new organic compounds. Additionally, 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% could be used to develop new methods of synthesis, such as the use of enzymes or other catalysts. Finally, the development of new analytical techniques, such as chromatography, could be used to further investigate the properties of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%.
Méthodes De Synthèse
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is synthesized using a two-step process. In the first step, 3-chloro-4-hydroxybenzaldehyde is reacted with dimethylformamide and sodium hydroxide to form a boc-protected aminophenol. In the second step, the boc-protected aminophenol is reacted with 3-chlorophenol in the presence of a base to form 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%.
Propriétés
IUPAC Name |
tert-butyl N-[3-(3-chloro-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-14-6-4-5-11(8-14)12-7-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUAMVLASMEPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(3-chloro-5-hydroxyphenyl)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)


![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)



![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)
